Sub-Nanomolar Nav1.2 Potency and 70-Fold Selectivity Over Nav1.3: Direct Comparison in Xenopus Oocytes
Phrixotoxin 3 exhibits an IC50 of 0.6 ± 0.1 nM for human Nav1.2 co-expressed with the β1 subunit in Xenopus laevis oocytes, making it one of the most potent peptide modulators of this channel reported from spider venom [1]. In the same assay system, its potency for Nav1.3 is 42 nM, representing a 70-fold selectivity for Nav1.2 over Nav1.3. This differential is substantially larger than that observed for the in-class comparator Huwentoxin-IV, which exhibits IC50 values of 150 nM (Nav1.2) and 338 nM (Nav1.3)—only a ~2.3-fold difference [2].
| Evidence Dimension | IC50 (nM) and Selectivity Ratio (Nav1.3 / Nav1.2) |
|---|---|
| Target Compound Data | Nav1.2 IC50: 0.6 nM; Nav1.3 IC50: 42 nM; Selectivity Ratio: 70 |
| Comparator Or Baseline | Huwentoxin-IV: Nav1.2 IC50: 150 nM; Nav1.3 IC50: 338 nM; Selectivity Ratio: ~2.3 |
| Quantified Difference | Phrixotoxin 3 is 250-fold more potent for Nav1.2 than Huwentoxin-IV and exhibits a 30-fold higher selectivity ratio (70 vs. 2.3) for Nav1.2 over Nav1.3. |
| Conditions | Human Nav1.x α-subunits co-expressed with β1 subunit in Xenopus laevis oocytes; two-electrode voltage clamp. |
Why This Matters
The 250-fold greater Nav1.2 potency enables lower working concentrations, minimizing off-target activity and improving signal-to-noise in native tissue experiments where Nav1.2 is the intended target.
- [1] Bosmans F, Rash L, Zhu S, Diochot S, Lazdunski M, Escoubas P, Tytgat J. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes. Mol Pharmacol. 2006 Feb;69(2):419-29. View Source
- [2] Peng K, Shu Q, Liu Z, Liang S. Function and solution structure of huwentoxin-IV, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena. J Biol Chem. 2002 Dec 13;277(50):47564-71. View Source
